(+)-Meayamycin B

Description

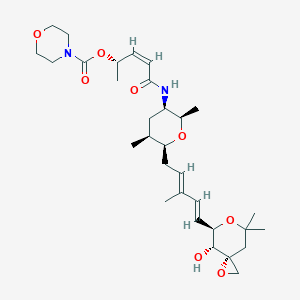

Structure

3D Structure

Properties

CAS No. |

1020210-12-1 |

|---|---|

Molecular Formula |

C31H48N2O8 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |

InChI |

InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |

InChI Key |

LWHSGUXHAJKMME-YXWNKITCSA-N |

SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |

Synonyms |

Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Potent Spliceosome Inhibitor: A Technical Guide to the Discovery and Synthesis of (+)-Meayamycin B

For Immediate Release

PITTSBURGH, PA & LA JOLLA, CA – December 12, 2025 – (+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a powerful modulator of the spliceosome, demonstrating picomolar efficacy against a range of cancer cell lines, including multidrug-resistant strains. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthetic origins, and mechanism of action of this promising anti-cancer agent.

Discovery and Background: A Synthetic Solution to a Natural Challenge

The story of this compound begins with the discovery of FR901464, a natural product isolated from the fermentation broth of Pseudomonas sp. No. 2663 by the Fujisawa Pharmaceutical Company.[1] While FR901464 exhibited potent anti-proliferative activity, its inherent instability presented a significant hurdle for therapeutic development. This challenge prompted synthetic chemists to design more stable and potent analogs.

Through extensive structure-activity relationship (SAR) studies, researchers identified that modifications to the FR901464 core could enhance both stability and potency. The "Meayamycins" are a class of such synthetic analogs, with this compound being one of the most potent compounds identified to date.[2][3] It is a powerful inhibitor of the spliceosome, a large ribonucleoprotein complex responsible for the splicing of pre-mRNA.

Mechanism of Action: Targeting the Spliceosome

This compound exerts its cytotoxic effects by targeting the SF3b subunit of the spliceosome.[2][4] The spliceosome is a critical component of the gene expression machinery, and its inhibition leads to the accumulation of unspliced pre-mRNA, ultimately triggering apoptosis (programmed cell death).

One of the key downstream effects of spliceosome inhibition by this compound is the modulation of the anti-apoptotic protein Mcl-1.[1] Treatment with this compound promotes the splicing of an alternative, pro-apoptotic isoform of Mcl-1, shifting the cellular balance towards cell death. This mechanism of action is particularly relevant in many cancers that overexpress anti-apoptotic proteins to evade normal cell death pathways.

Total Synthesis of this compound: A Convergent Approach

The total synthesis of this compound has been accomplished by multiple research groups, with the most efficient routes employing a convergent strategy. This involves the synthesis of three key fragments—the left-hand subunit, the central subunit, and the right-hand subunit—which are then coupled together in the final stages of the synthesis. The total synthesis reported by the Koide group consists of 11 steps in the longest linear sequence and 24 total steps.[2][5] A similarly efficient synthesis was reported by the Boger group with a longest linear sequence of 12 steps and 22 total steps.[6]

Key Synthetic Reactions and Experimental Protocols

The syntheses of the subunits and their subsequent coupling involve several key chemical transformations. Detailed experimental protocols for these reactions are provided below, based on the procedures reported in the scientific literature.

a) Mukaiyama Aldol Reaction: This reaction is crucial for establishing the stereochemistry of the right-hand subunit.

-

Protocol: To a solution of the aldehyde in dichloromethane (B109758) at -78 °C is added a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂). A silyl (B83357) enol ether is then added dropwise, and the reaction mixture is stirred for several hours at -78 °C. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and warmed to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]

b) Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is employed in the synthesis of the left-hand subunit to create a Z-enoate.

-

Protocol: To a solution of a phosphonate (B1237965) reagent in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added a strong base (e.g., potassium bis(trimethylsilyl)amide (KHMDS) or n-butyllithium (n-BuLi)). The mixture is stirred for 30-60 minutes, after which a solution of the aldehyde in THF is added dropwise. The reaction is stirred for several hours at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.[2][6]

c) Cross-Metathesis: This powerful reaction is used to couple the right-hand subunit with the combined left-hand and central subunits.

-

Protocol: To a solution of the two olefin partners in an anhydrous and degassed solvent such as dichloromethane or 1,2-dichloroethane (B1671644) is added a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst or the Grela catalyst). The reaction mixture is stirred at room temperature or heated to reflux for several hours under an inert atmosphere. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the desired coupled product.[6][7]

Quantitative Data: A Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the production of a drug candidate. The following table summarizes the reported yields for the key fragments and the final product in the total synthesis of this compound by the Koide and Boger groups.

| Synthetic Step/Fragment | Koide Group Yield (%) | Boger Group Yield (%) |

| Left-Hand Subunit | 85 (from Z-enoate) | 84 (4 steps from ethyl L-lactate) |

| Central Subunit | Not explicitly reported | 24 (8 steps from BocNH-L-Thr) |

| Right-Hand Subunit | Not explicitly reported | 20 (7-8 steps from D-ribose) |

| Overall Yield | Not explicitly reported | Not explicitly reported |

| Longest Linear Sequence | 11 steps | 12 steps |

| Total Steps | 24 steps | 22 steps |

Note: Direct comparison of overall yields is challenging due to differences in reporting and synthetic strategies.

Biological Activity: Potency Against Cancer Cell Lines

This compound has demonstrated remarkable anti-proliferative activity against a wide range of human cancer cell lines, with GI₅₀ (50% growth inhibition) values often in the picomolar to low nanomolar range. Its potency is maintained even in cell lines that have developed resistance to other chemotherapeutic agents.

| Cell Line | Cancer Type | GI₅₀ (nM) |

| HCT-116 | Colon Cancer | 0.07 - 0.16[4] |

| LS174T | Colon Cancer | Data not available |

| A549 | Lung Cancer | 0.07 - 0.16[4] |

| ALL (various) | Acute Lymphoblastic Leukemia | 0.07 - 0.16[4] |

| AML (various) | Acute Myeloid Leukemia | 0.07 - 0.16[4] |

| Primary ALL samples | Acute Lymphoblastic Leukemia | ~0.42[4] |

| Primary AML samples | Acute Myeloid Leukemia | ~0.43[4] |

Future Directions

The potent and selective activity of this compound against cancer cells, coupled with its improved stability over its natural product predecessor, makes it a highly promising lead compound for the development of novel anti-cancer therapeutics. Ongoing research is focused on further optimizing its pharmacological properties, including its metabolic stability and pharmacokinetic profile, to advance this exciting molecule towards clinical applications.

This technical guide provides a comprehensive foundation for understanding the discovery, synthesis, and biological activity of this compound. The detailed protocols and comparative data are intended to facilitate further research and development in this important area of cancer therapy.

References

- 1. FR901464 – Koide Group [koidelab.chem.pitt.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the construction of quaternary pseudoanomeric centers in gem-C , C -glycosides: from zaragozic acids to remdesivir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01151E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis of Meayamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Meayamycin and O-Acyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Cross metathesis-mediated synthesis of hydroxamic acid derivatives [beilstein-journals.org]

Molecular Target Identification for (+)-Meayamycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, is a potent anti-cancer agent with picomolar antiproliferative activity against a broad range of cancer cell lines, including those with multidrug resistance.[1] This technical guide provides a comprehensive overview of the molecular target identification of this compound, detailing its mechanism of action, the key signaling pathways it modulates, and the experimental methodologies employed for its target validation. The primary molecular target of this compound has been identified as the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[1] By binding to the SF3B1 subunit, this compound inhibits pre-mRNA splicing, leading to profound effects on gene expression and ultimately inducing apoptosis in cancer cells. A significant consequence of this splicing modulation is the alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) pre-mRNA, which shifts the balance from the anti-apoptotic Mcl-1L isoform to the pro-apoptotic Mcl-1S isoform.[2] This guide consolidates the current understanding of this compound's molecular interactions and provides a foundation for further research and development of spliceosome inhibitors as cancer therapeutics.

Introduction

The search for novel anti-cancer therapeutics with high potency and specificity is a central focus of modern drug discovery. Natural products and their synthetic analogs have historically been a rich source of such agents. This compound emerged from structure-activity relationship studies of FR901464, a natural product with potent antitumor properties.[1][3] this compound demonstrates significantly enhanced stability and potency compared to its parent compound.[1] A crucial step in the development of any new therapeutic agent is the precise identification of its molecular target and the elucidation of its mechanism of action. This knowledge is fundamental to understanding its efficacy, predicting potential side effects, and designing more effective second-generation inhibitors. This guide focuses on the core aspects of the molecular target identification for this compound.

Primary Molecular Target: The SF3b Complex

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) complex , a critical component of the U2 small nuclear ribonucleoprotein (snRNP) of the spliceosome.[4][5] The spliceosome is a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a process known as splicing.

This compound specifically binds to SF3B1 , a core subunit of the SF3b complex.[3][6] This interaction is thought to occur within a pocket formed by SF3B1 and another subunit, PHF5A.[4] The binding of this compound to SF3B1 is believed to induce a conformational change in the SF3b complex, which in turn prevents the stable association of the U2 snRNP with the branch point sequence on the pre-mRNA.[7] This interference with the early stages of spliceosome assembly leads to the inhibition of the splicing process.[1] Some studies suggest that the interaction between meayamycin (B1256378) and its target may involve the formation of a covalent bond, which would be consistent with irreversible growth inhibition observed in some cell lines.[1]

Mechanism of Action: Modulation of Alternative Splicing

The inhibition of the SF3b complex by this compound has profound consequences on pre-mRNA splicing. One of the most well-characterized downstream effects is the modulation of the alternative splicing of the Myeloid Cell Leukemia-1 (MCL-1) gene .[2]

The MCL1 gene encodes for two main protein isoforms through alternative splicing:

-

Mcl-1L (Long isoform): An anti-apoptotic protein that promotes cell survival.

-

Mcl-1S (Short isoform): A pro-apoptotic protein that promotes cell death.

In many cancer cells, the Mcl-1L/Mcl-1S ratio is significantly elevated, contributing to their survival and resistance to apoptosis. This compound, by inhibiting SF3B1, alters the splicing pattern of MCL1 pre-mRNA, leading to a decrease in the production of the anti-apoptotic Mcl-1L isoform and a concomitant increase in the pro-apoptotic Mcl-1S isoform.[2] This shift in the Mcl-1L/Mcl-1S ratio creates a pro-apoptotic cellular environment, sensitizing cancer cells to programmed cell death.

Quantitative Data

Table 1: Antiproliferative Activity of this compound and its Analogs

| Compound | Cell Line | Assay Type | Value (nM) | Reference |

| This compound | Various ALL and AML cell lines | IC50 (72h MTT) | 0.07 - 0.16 | [2] |

| This compound | Primary ALL and AML samples | LC50 | 0.42 and 0.43 | [2] |

| FR901464 | MCF-7 | IC50 | 1.8 | [1] |

| FR901464 | A549 | IC50 | 1.3 | [1] |

| FR901464 | HCT116 | IC50 | 0.61 | [1] |

| FR901464 | SW480 | IC50 | 1.0 | [1] |

| FR901464 | P388 | IC50 | 3.3 | [1] |

| 3'-Me meayamycin D | - | GI50 | 5 | |

| Meayamycin D | - | GI50 | 2 | |

| 2'-Me meayamycin D | - | GI50 | 129 |

Experimental Protocols

The identification of SF3B1 as the molecular target of this compound and its analogs was achieved through a combination of biochemical and proteomic techniques. While specific, detailed protocols for this compound are not fully published, the following sections describe generalized, representative methodologies for such studies.

Affinity Chromatography for Target Pull-Down

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex protein mixture, such as a cell lysate. This method typically involves immobilizing the small molecule (the "bait") on a solid support and then incubating it with the cell lysate. Proteins that bind to the bait are retained on the support while non-binding proteins are washed away. The bound proteins (the "prey") are then eluted and identified.

Generalized Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a tag (e.g., biotin) for immobilization. The linker should be attached to a position on the molecule that does not interfere with its binding to the target protein.

-

Immobilization: Covalently attach the tagged this compound probe to a solid support, such as streptavidin-coated agarose (B213101) beads.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cancer cell line under non-denaturing conditions to preserve protein-protein interactions.

-

Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. A control experiment using beads without the probe or with an inactive analog should be run in parallel to identify non-specific binders.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a competing ligand.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by protein staining (e.g., silver stain or Coomassie blue) to visualize the pulled-down proteins.

Mass Spectrometry for Protein Identification

Mass spectrometry-based proteomics is used to identify the proteins isolated through affinity chromatography.

Generalized Protocol:

-

In-gel Digestion: Excise the protein bands of interest from the SDS-PAGE gel and perform in-gel digestion with a protease, typically trypsin, to generate a mixture of peptides.

-

Peptide Extraction: Extract the peptides from the gel slices.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by liquid chromatography and then introduced into the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to generate tandem mass spectra (MS2 scans).

-

Database Searching: Search the acquired tandem mass spectra against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest). The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the proteins.

-

Data Analysis: Analyze the results to identify proteins that are specifically enriched in the this compound pull-down compared to the control.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the identification of the molecular target of this compound.

Caption: Workflow for target identification.

Conclusion

The molecular target of the potent anti-cancer compound this compound has been unequivocally identified as the SF3B1 subunit of the spliceosome's SF3b complex. Its mechanism of action involves the inhibition of pre-mRNA splicing, leading to a pro-apoptotic shift in the alternative splicing of key genes such as MCL1. This detailed understanding of its molecular target and mechanism provides a solid foundation for the rational design of next-generation spliceosome inhibitors and their clinical development as novel cancer therapeutics. Further studies to determine the precise binding kinetics and to explore other potential downstream effects of splicing modulation will continue to enhance our understanding of this promising class of anti-cancer agents.

References

- 1. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spliceostatin A targets SF3b and inhibits both splicing and nuclear retention of pre-mRNA [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

Initial Biological Activity Screening of (+)-Meayamycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological activity screening of (+)-Meayamycin B, a potent synthetic analog of the natural product FR901464. This compound has demonstrated significant potential as an anticancer agent due to its picomolar efficacy against a range of cancer cell lines, including those resistant to multiple drugs. This document details its mechanism of action, summarizes its antiproliferative activity, and provides comprehensive experimental protocols for its biological evaluation.

Executive Summary

This compound is a powerful modulator of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Its primary molecular target is the Splicing Factor 3b (SF3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3b, this compound inhibits the splicing process, leading to a cascade of cellular events that culminate in cancer cell death. A key downstream effect is the altered alternative splicing of the Myeloid Cell Leukemia-1 (Mcl-1) gene, which shifts the balance from the anti-apoptotic Mcl-1L isoform towards the pro-apoptotic Mcl-1S isoform, thereby inducing apoptosis. The compound exhibits remarkable potency, with growth inhibitory concentrations in the low picomolar to sub-nanomolar range across various cancer types.

Mechanism of Action: Spliceosome Inhibition

This compound exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing machinery. The spliceosome is a large and dynamic molecular complex that removes introns from pre-mRNA to produce mature mRNA. This compound binds to the SF3b1 subunit within the SF3b complex, which plays a crucial role in recognizing the branch point sequence (BPS) during the early stages of spliceosome assembly. This inhibition blocks the transition from the H complex to the stable A complex, stalling the splicing process and leading to an accumulation of unspliced pre-mRNA.[1]

The targeted disruption of splicing has profound consequences for gene expression. One of the most critical downstream effects of this compound is the modulation of alternative splicing of the MCL1 gene.[2][3] This leads to an increase in the production of the short, pro-apoptotic Mcl-1S isoform and a concurrent decrease in the long, anti-apoptotic Mcl-1L isoform.[2][3] This shift in the Mcl-1L/Mcl-1S ratio is a key trigger for the intrinsic pathway of apoptosis.

Quantitative Biological Activity Data

This compound demonstrates potent antiproliferative activity across a diverse panel of human cancer cell lines, with 50% growth inhibitory (GI₅₀) or 50% inhibitory (IC₅₀) concentrations consistently in the picomolar to low nanomolar range.

| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (nM) | Reference |

| Solid Tumors | |||

| MCF-7 | Breast Cancer (ER+) | 0.002 (GI₅₀) | [4] |

| MDA-MB-231 | Breast Cancer (ER-) | 0.004 (GI₅₀) | [4] |

| PC-3 | Prostate Cancer | 0.012 (GI₅₀) | [4] |

| HCT-116 | Colon Cancer | 0.013 (GI₅₀) | [4] |

| H1299 | Non-Small Cell Lung Cancer | 0.023 (GI₅₀) | [4] |

| A549 | Non-Small Cell Lung Cancer | 0.28 (GI₅₀) | [4] |

| DU145 | Prostate Cancer | 0.35 (GI₅₀) | [4] |

| Hematological Malignancies | |||

| Various ALL | Acute Lymphoblastic Leukemia | 0.07 - 0.16 (IC₅₀) | [2] |

| Various AML | Acute Myeloid Leukemia | 0.07 - 0.16 (IC₅₀) | [2] |

| Primary ALL Samples | Acute Lymphoblastic Leukemia | 0.42 (LC₅₀) | [2] |

| Primary AML Samples | Acute Myeloid Leukemia | 0.43 (LC₅₀) | [2] |

| Normal Bone Marrow | Non-cancerous | 0.57 (LC₅₀) | [2] |

Experimental Protocols

Cell Proliferation / Viability Assay (MTS/MTT Method)

This protocol is used to determine the concentration-dependent effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (for MTT assay, e.g., acidic isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-4,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment and recovery.[4]

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (typically 72 to 120 hours).

-

Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours. For the MTT assay, add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours, followed by the addition of 100 µL of solubilization solution and overnight incubation to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance of the wells using a plate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value by plotting a dose-response curve.

In Vitro Splicing Assay

This assay directly measures the inhibitory effect of this compound on the spliceosome's catalytic activity.

Materials:

-

HeLa or HEK-293 cell nuclear extract

-

Radiolabeled (e.g., ³²P-UTP) pre-mRNA substrate

-

Splicing reaction buffer (containing ATP, MgCl₂, etc.)

-

This compound

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: Assemble splicing reactions in tubes containing nuclear extract, splicing buffer, and the radiolabeled pre-mRNA substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reactions.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

RNA Extraction: Stop the reactions and extract the RNA using methods such as proteinase K digestion followed by phenol-chloroform extraction.

-

Gel Electrophoresis: Separate the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing polyacrylamide gel.

-

Visualization: Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager or by exposing it to X-ray film. Inhibition is observed as a decrease in the mRNA product and an accumulation of the pre-mRNA substrate.[1]

Apoptosis Detection Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or 7-AAD viability dye

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with an effective concentration of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and the viability dye (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells promptly using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The initial biological screening of this compound has established it as a highly potent and specific inhibitor of the spliceosome with significant anticancer activity. Its ability to modulate the alternative splicing of key apoptotic regulators like Mcl-1 provides a clear mechanism for its cytotoxicity. The compound's picomolar efficacy, even in drug-resistant cell lines, underscores its potential as a lead compound for the development of novel cancer therapeutics. The protocols outlined in this guide provide a robust framework for further investigation into the biological effects of this compound and other spliceosome-modulating agents.

References

- 1. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Meayamycin B: A Potent Spliceosome Modulator for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

(+)-Meayamycin B is a synthetic analog of the natural product FR901464, which was isolated from the bacterium Pseudomonas sp.2663.[1][2] It has emerged as a highly potent anti-cancer agent, demonstrating picomolar activity against a range of cancer cell lines, including those resistant to multiple drugs.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a spliceosome modulator, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action: Targeting the Spliceosome

The spliceosome is a complex molecular machine responsible for pre-messenger RNA (pre-mRNA) splicing, a critical process in eukaryotic gene expression where non-coding introns are removed and coding exons are ligated together.[4][5] A key component of the spliceosome is the Splicing Factor 3b (SF3b) complex, which is part of the U2 small nuclear ribonucleoprotein (snRNP).[1][6] SF3B1, the largest subunit of the SF3b complex, plays a crucial role in recognizing the branch point sequence within the intron, an early and essential step in spliceosome assembly.[6][7]

This compound exerts its potent anti-tumor effects by directly targeting the SF3B1 subunit.[8][9][10] Its binding to SF3B1 disrupts the normal function of the spliceosome, leading to the inhibition of pre-mRNA splicing.[1][3][11] This interference prevents the stable association of the U2 snRNP with the pre-mRNA branch point, thereby blocking the transition from the H complex to the spliceosomal A complex, an early stage in spliceosome assembly.[1][12]

The consequences of this inhibition are profound for cancer cells:

-

Accumulation of Unspliced Pre-mRNA: The blockage of splicing leads to a buildup of unprocessed pre-mRNA transcripts within the cell.[1][11]

-

Modulation of Alternative Splicing: this compound can alter the alternative splicing patterns of key regulatory genes. A notable example is the Mcl-1 gene, which encodes both anti-apoptotic (Mcl-1L) and pro-apoptotic (Mcl-1S) protein isoforms.[2][13] Treatment with Meayamycin (B1256378) B promotes the expression of the pro-apoptotic Mcl-1S isoform, shifting the balance towards cell death.[2][13]

-

Induction of Apoptosis: The disruption of normal splicing and the production of aberrant mRNA transcripts can trigger programmed cell death, or apoptosis, in cancer cells.[11][14]

-

Cell Cycle Arrest: Inhibition of SF3B1 has been shown to induce cell cycle arrest, particularly at the G2/M phase, further contributing to the reduction of cancer cell proliferation.[14]

Time-dependence studies suggest that the binding of meayamycin to its target proteins may be irreversible, potentially forming a covalent bond, which would explain its sustained growth-inhibitory effects even after transient exposure.[1][3]

Quantitative Data Presentation

This compound exhibits exceptional potency across a wide spectrum of human cancer cell lines. Its growth inhibitory effects are observed at picomolar concentrations.

Table 1: 50% Growth Inhibitory (GI₅₀) Values of Meayamycin against Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | GI₅₀ (pM)[1] |

| MCF-7 | Breast (ER+) | Wild Type | 0.9 ± 0.3 |

| MDA-MB-231 | Breast (ER-) | p53 Deficient | 1.1 ± 0.3 |

| HCT116 | Colon Carcinoma | Wild Type | 3.2 ± 0.9 |

| HCT116 p53-/- | Colon Carcinoma | p53 Deficient | 3.9 ± 0.9 |

| H1299 | Lung Carcinoma | p53 Deficient | 100 ± 20 |

| A549 | Lung Carcinoma | Wild Type | 130 ± 20 |

| DU-145 | Prostate Carcinoma | - | 210 ± 30 |

| HeLa | Cervical Cancer | - | 1.1 ± 0.3 |

| Data represents averages ± SD from at least three independent experiments.[1] |

The carbamate (B1207046) analog, this compound, was developed to improve stability and was found to be even more potent than the parent meayamycin compound in several cell lines.[15]

Table 2: Comparison of GI₅₀ Values (pM) for Meayamycin and this compound

| Cell Line | Meayamycin (GI₅₀, pM)[15] | Meayamycin B (GI₅₀, pM)[15] |

| MCF-7 | 4.1 ± 0.1 | 1.3 ± 0.1 |

| MDA-MB-231 | 2.2 ± 0.1 | 1.1 ± 0.1 |

| PC3 | 2.9 ± 0.2 | 1.2 ± 0.1 |

| HCT-116 | 2.1 ± 0.1 | 1.2 ± 0.1 |

| H1299 | 1.2 ± 0.1 | 0.9 ± 0.1 |

| A549 | 200 ± 10 | 130 ± 10 |

| DU145 | 260 ± 10 | 210 ± 10 |

| On average, Meayamycin B is 3.1 ± 1.9 times more potent than Meayamycin across these seven cell lines.[15] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the GI₅₀ value of a compound.[16]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 4,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 pM to 10 nM) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration. Use a non-linear regression model to determine the GI₅₀ value.

This assay directly measures the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.[17][18]

-

Nuclear Extract Preparation: Prepare splicing-competent nuclear extracts from a suitable cell line (e.g., HeLa).

-

Pre-mRNA Substrate: Synthesize a radiolabeled (e.g., with ³²P-UTP) pre-mRNA substrate containing two exons and an intron.

-

Splicing Reaction: Set up splicing reactions containing nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and an ATP-regenerating system (creatine phosphate). Add this compound at various concentrations or a vehicle control.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 0-90 minutes).

-

RNA Extraction: Stop the reactions and extract the RNA using a method like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

-

Analysis: Resolve the RNA products (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA species by autoradiography or phosphorimaging to assess the inhibition of splicing.

This assay is used to determine at which stage of spliceosome assembly an inhibitor acts.[12]

-

Reaction Setup: Prepare in vitro splicing reactions as described above, but using a non-radiolabeled pre-mRNA substrate.

-

Incubation with Inhibitor: Incubate the reactions with this compound or a control for a short period to allow spliceosome complexes to form.

-

Native Gel Electrophoresis: Load the reactions directly onto a native agarose (B213101) or polyacrylamide gel. This separates the spliceosome complexes (H, A, B, C) based on their size and conformation without denaturing them.

-

Analysis: Transfer the complexes to a membrane and detect the pre-mRNA within the complexes by Northern blotting using a labeled probe. An accumulation of an early complex (like the H complex) and a lack of later complexes in the presence of the inhibitor indicates a block at that stage.[1]

This method quantifies the extent of apoptosis and analyzes the cell cycle distribution following drug treatment.[19][20]

-

Cell Treatment: Culture cells and treat them with this compound at a relevant concentration (e.g., 10x GI₅₀) for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

-

For Cell Cycle Analysis:

-

Fix cells in cold 70% ethanol.

-

Wash and resuspend cells in PBS containing RNase A and PI.

-

Incubate in the dark for 30 minutes.

-

Analyze by flow cytometry. The DNA content, measured by PI fluorescence, allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

This protocol assesses the anti-tumor efficacy of this compound in a living organism.[16]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer this compound (at various doses, e.g., 5, 10, 20 mg/kg) or a vehicle control via a suitable route (e.g., intraperitoneal injection) on a defined schedule (e.g., 3 days per week for 3 weeks).

-

Monitoring: Monitor tumor size using calipers every other day. Calculate tumor volume using the formula (1/2) x L x W², where L is the longer and W is the shorter diameter. Also, monitor the body weight and overall health of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting or immunohistochemistry).

Conclusion

This compound is a powerful spliceosome modulator with extraordinary potency against a broad range of cancer cells.[3] Its mechanism of action, centered on the inhibition of the essential splicing factor SF3B1, represents a promising therapeutic strategy, particularly as it can induce apoptosis and remains effective in multidrug-resistant contexts.[1][3] The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in oncology and RNA biology, facilitating further investigation into this compound and the development of novel anti-cancer therapies that target the spliceosome.[15]

References

- 1. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FR901464 – Koide Group [koidelab.chem.pitt.edu]

- 3. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SF3B1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Small molecule modulators of pre-mRNA splicing in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Total Synthesis of Meayamycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Meayamycin B | CymitQuimica [cymitquimica.com]

- 12. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Requirements for the Antiproliferative Activity of Pre-mRNA Splicing Inhibitor FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Apoptotic effects of high-dose rapamycin occur in S-phase of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Antiproliferative Properties of (+)-Meayamycin B: A Technical Guide for Cancer Researchers

An In-depth Examination of the Mechanism of Action and Experimental Evaluation of a Picomolar Splicing Inhibitor

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a highly potent antiproliferative agent with significant potential in oncology research and drug development. Exhibiting activity at picomolar to nanomolar concentrations, this molecule selectively targets the spliceosome, a critical cellular machinery, leading to cancer cell death. This technical guide provides a comprehensive overview of the antiproliferative properties of this compound, its mechanism of action, and detailed protocols for its experimental evaluation.

Antiproliferative Activity Across Cancer Cell Lines

This compound has demonstrated remarkable potency against a diverse panel of human cancer cell lines, including those known for multidrug resistance. Its efficacy is highlighted by exceptionally low half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, as summarized in the tables below.

Table 1: In Vitro Antiproliferative Activity (IC50) of this compound

| Cancer Cell Line | Cancer Type | IC50 (nM) | Citation |

| MCF-7 | Breast Cancer | orders of magnitude more potent than FR901464 | [1][2][3][4] |

| MDA-MB-231 | Breast Cancer | More affected than by pladienolide | [2] |

| A549 | Lung Cancer | Less sensitive than to pladienolide | [2] |

| HCT-116 | Colon Cancer | Highly sensitive | [2] |

| DU-145 | Prostate Cancer | Less sensitive than to pladienolide | [2] |

| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.07 - 0.16 | [5] |

| Various AML cell lines | Acute Myeloid Leukemia | 0.07 - 0.16 | [5] |

Table 2: In Vitro Cytotoxicity (LC50) of this compound in Primary Leukemia Samples

| Sample Type | LC50 (nM) (mean) | Citation |

| Primary ALL samples | 0.42 | [5] |

| Primary AML samples | 0.43 | [5] |

| Healthy bone marrow cells | 0.57 | [5] |

Mechanism of Action: Targeting the Spliceosome

The primary molecular target of this compound is the Splicing Factor 3b (SF3b) subunit of the spliceosome, a large RNA-protein complex essential for the removal of introns from pre-messenger RNA (pre-mRNA).[2][3] By binding to SF3b, this compound inhibits the splicing process, leading to an accumulation of unspliced pre-mRNAs and the production of aberrant mRNA transcripts.[2][6] This disruption of normal gene expression culminates in cell cycle arrest and apoptosis in cancer cells.[7][8]

Modulation of Apoptosis through Alternative Splicing of Mcl-1

A key downstream consequence of SF3b inhibition by this compound is the altered alternative splicing of the Myeloid Cell Leukemia 1 (Mcl-1) gene. Mcl-1 is a crucial member of the Bcl-2 family of proteins that regulate apoptosis.[9] Alternative splicing of Mcl-1 pre-mRNA generates two main isoforms: a long, anti-apoptotic isoform (Mcl-1L) and a short, pro-apoptotic isoform (Mcl-1S). This compound treatment promotes the skipping of exon 2 in Mcl-1 pre-mRNA, leading to an increased production of the pro-apoptotic Mcl-1S isoform.[1][5] This shift in the Mcl-1L/Mcl-1S ratio is a significant contributor to the induction of apoptosis in sensitive cancer cells.[9][10]

Activation of the p53 Tumor Suppressor Pathway

Interference with the splicing machinery has been shown to activate the p53 tumor suppressor protein.[5][11] Inhibition of the spliceosome can lead to a decrease in the protein levels of Mdm2 and MdmX, which are key negative regulators of p53.[5][11] This results in the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis.[7][12] Studies have shown that this compound treatment can lead to an increase in p53 protein levels in cancer cells like A549.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (both adherent and floating) after treatment with this compound.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10^6 cells per sample.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

Western Blotting for Mcl-1 and p53

This technique is used to detect and quantify the protein levels of Mcl-1 (both long and short isoforms) and p53.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Mcl-1, anti-p53, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control.

Conclusion

This compound is a powerful research tool and a promising lead compound for the development of novel anticancer therapies. Its potent and selective inhibition of the spliceosome, leading to altered splicing of key apoptosis regulators like Mcl-1 and activation of the p53 pathway, provides a unique mechanism to combat cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the antiproliferative effects of this compound and further elucidate its complex mechanism of action in various cancer models. As our understanding of the role of splicing in cancer continues to grow, molecules like this compound will be instrumental in developing next-generation targeted therapies.

References

- 1. Tipping the balance of cell death: alternative splicing as a source of MCL-1S in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p53 is activated in response to disruption of the pre-mRNA splicing machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Early Meayamycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of early Meayamycin analogs, potent anti-cancer agents that function by modulating pre-mRNA splicing. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Meayamycin and its Mechanism of Action

Meayamycin is a synthetic analog of the natural product FR901464, which was first isolated from the bacterium Pseudomonas sp. 2663.[1] Both FR901464 and its analogs exhibit potent antiproliferative activity against a range of cancer cell lines at nanomolar to picomolar concentrations.[1][2] The primary molecular target of these compounds is the Splicing Factor 3b (SF3b) complex, a core component of the spliceosome.[2] By binding to the SF3b1 subunit, Meayamycin and its analogs inhibit pre-mRNA splicing, leading to cell cycle arrest and apoptosis.[3]

A key downstream effect of SF3b1 inhibition by Meayamycin is the modulation of alternative splicing of the Myeloid Cell Leukemia 1 (MCL-1) pre-mRNA.[4][5] This results in a shift from the production of the anti-apoptotic Mcl-1 long isoform (Mcl-1L) to the pro-apoptotic Mcl-1 short isoform (Mcl-1S).[3][4][5] This alteration in the Mcl-1L/Mcl-1S ratio is a critical factor in the induction of apoptosis in cancer cells treated with these compounds.[4][5]

Quantitative Structure-Activity Relationship (SAR) Data

The antiproliferative activity of Meayamycin and its early analogs has been evaluated against various human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values, providing a quantitative basis for understanding the SAR of this compound class.

Table 1: Antiproliferative Activity (GI50, nM) of Meayamycin and its Analogs against Various Cancer Cell Lines

| Compound/Analog | HCT-116 (Colon) | LS174T (Colon) | A549 (Lung) | NCI-H1299 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | PC-3 (Prostate) |

| Meayamycin | 0.66 | - | 1.3 | - | <0.05 | <0.05 | 0.95 |

| Meayamycin B | - | - | - | - | - | - | - |

| Meayamycin D | 2.1 | 2.5 | 2.3 | 2.0 | 2.1 | 1.8 | 2.4 |

| 2'-Me Meayamycin D | 127 | 240 | 183 | - | - | - | - |

| 3'-Me Meayamycin D | 4.6 | 7.2 | 5.9 | - | - | - | - |

Data compiled from multiple sources.[1][6][7]

Table 2: Antiproliferative Activity (GI50, nM) of Meayamycin B in Leukemia Cell Lines

| Cell Line | Cell Type | GI50 (nM) |

| CCRF-CEM | T-ALL | 0.07 - 0.16 |

| OCI-AML3 | AML | 0.07 - 0.16 |

| KG1a | AML | 0.07 - 0.16 |

Data from a 72h MTT assay.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Meayamycin analogs.

Cell Viability and Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the antiproliferative effects of compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for suspension cells, or 1x10^4 to 1.5x10^5 cells/mL for adherent cells) in a final volume of 100 µL of culture medium.[8] Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment (for adherent cells).

-

Compound Treatment: Prepare serial dilutions of the Meayamycin analogs in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 humidified atmosphere.[3][8]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][9][10]

-

Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10][11]

-

Solubilization: Add 150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10] The plate can be shaken on an orbital shaker for 15 minutes to aid dissolution.[9][10]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Pre-mRNA Splicing Inhibition Assay

This assay assesses the ability of compounds to inhibit the splicing of a pre-mRNA substrate in a cell-free system.

Principle: A radiolabeled pre-mRNA substrate is incubated with nuclear extract containing the spliceosome machinery in the presence or absence of the test compound. The inhibition of splicing is visualized by analyzing the RNA products on a denaturing polyacrylamide gel.

Protocol:

-

Preparation of Radiolabeled Pre-mRNA: Generate a uniformly 32P-labeled pre-mRNA substrate (e.g., AdML pre-mRNA) by in vitro transcription using T7 RNA polymerase. Purify the labeled pre-mRNA by gel electrophoresis.

-

Nuclear Extract Preparation: Prepare nuclear extracts from a suitable cell line, such as HeLa cells, that are rich in splicing factors.

-

Splicing Reaction: Set up splicing reactions containing the 32P-labeled pre-mRNA, nuclear extract, and the Meayamycin analog at various concentrations in a splicing buffer. The buffer typically contains ATP and other necessary co-factors.

-

Incubation: Incubate the reaction mixtures at 30°C for a defined period, for example, 60 minutes, to allow the splicing reaction to proceed.

-

RNA Extraction and Analysis: Stop the reaction and extract the RNA. Analyze the RNA products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA bands by autoradiography. The inhibition of splicing is indicated by a decrease in the amount of spliced mRNA and an accumulation of pre-mRNA and splicing intermediates.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the SAR of Meayamycin analogs.

Caption: Meayamycin inhibits the SF3b complex, leading to altered splicing of MCL-1 and promoting apoptosis.

Caption: A typical experimental workflow for the structure-activity relationship studies of Meayamycin analogs.

References

- 1. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meayamycin inhibits pre-messenger RNA splicing and exhibits picomolar activity against multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Chemical Perturbation of Mclâ1 Pre-mRNA Splicing to Induce Apoptosis in Cancer Cells - ACS Chemical Biology - Figshare [figshare.com]

- 5. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. texaschildrens.org [texaschildrens.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. merckmillipore.com [merckmillipore.com]

Understanding the Binding of (+)-Meayamycin B to the SF3b Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, is a potent antitumor agent that functions by inhibiting the pre-mRNA splicing machinery.[1][2] This technical guide provides an in-depth overview of the binding interaction between this compound and its molecular target, the Splicing Factor 3b (SF3b) complex. We will delve into the mechanism of action, present quantitative data on its biological activity, and provide detailed experimental protocols for studying this interaction. Visual diagrams are included to illustrate key pathways and experimental workflows.

Introduction: The SF3b Complex and the Role of this compound

The spliceosome is a large and dynamic molecular machine responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a crucial step in eukaryotic gene expression. The Splicing Factor 3b (SF3b) complex is a core component of the U2 small nuclear ribonucleoprotein (snRNP), which is essential for the recognition of the branch point sequence within the intron during the early stages of spliceosome assembly.[2]

This compound is a powerful inhibitor of the SF3b complex.[1][2] By binding to the SF3B1 subunit of this complex, it stalls the spliceosome, leading to an accumulation of unspliced pre-mRNA and inducing apoptosis in cancer cells.[2][3] Its high potency, with activity in the picomolar range against various cancer cell lines, makes it a subject of significant interest in cancer research and drug development.[2]

Mechanism of Binding and Action

Current evidence suggests that this compound and its analogs, such as Spliceostatin A (SSA) and E7107, bind to a pocket on the SF3B1 subunit of the SF3b complex.[4][5] This binding site is located in the vicinity of the branch point adenosine-binding pocket. The binding of this compound is thought to stabilize an "open" conformation of SF3B1, which prevents the conformational changes required for the progression of the splicing process. This acts as a competitive inhibition mechanism with the pre-mRNA substrate.[4] Furthermore, the presence of an epoxide functional group in Meayamycin B suggests the potential for covalent bond formation with its target, which could explain its prolonged inhibitory effects.[2]

Visualizing the Proposed Mechanism of Action

Caption: Proposed mechanism of this compound binding to SF3B1.

Quantitative Data

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MCF-7 | Breast Cancer | 0.05 | [2] |

| MDA-MB-231 | Breast Cancer | 0.03 | [2] |

| HCT-116 | Colon Cancer | 0.1 | [2] |

| PC-3 | Prostate Cancer | 0.2 | [2] |

| A549 | Lung Cancer | 0.2 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the SF3b complex.

In Vitro Splicing Assay

This assay is used to directly measure the inhibitory effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

32P-labeled pre-mRNA substrate

-

This compound dissolved in DMSO

-

Splicing reaction buffer (contains ATP, MgCl2, and other necessary components)

-

Proteinase K

-

Urea (B33335) loading buffer

-

Denaturing polyacrylamide gel

Procedure:

-

Prepare splicing reactions by combining HeLa nuclear extract, splicing reaction buffer, and the 32P-labeled pre-mRNA substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reactions.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

Stop the reactions by adding proteinase K to digest proteins.

-

Extract the RNA from the reactions.

-

Resuspend the RNA in urea loading buffer and resolve the splicing products (pre-mRNA, mRNA, introns, and intermediates) on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.

-

Quantify the intensity of the bands corresponding to the pre-mRNA and spliced mRNA to determine the splicing efficiency. The IC50 value can be calculated as the concentration of this compound that reduces splicing efficiency by 50%.[6]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[7][8] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells (e.g., a cancer cell line sensitive to Meayamycin B)

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer

-

Equipment for heating samples (e.g., PCR cycler)

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for SF3B1

Procedure:

-

Treat cultured cells with either this compound or DMSO (vehicle control) for a specified time.

-

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble SF3B1 in each sample by SDS-PAGE and Western blotting using an anti-SF3B1 antibody.

-

Plot the amount of soluble SF3B1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[7]

Biotin-Streptavidin Pull-down Assay

This assay can be used to demonstrate the direct interaction between this compound and the SF3b complex, provided a biotinylated version of the molecule is available.

Materials:

-

Biotinylated this compound

-

Non-biotinylated this compound (for competition)

-

Cell lysate containing the SF3b complex

-

Streptavidin-conjugated magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific for SF3B1

Procedure:

-

Incubate the cell lysate with the biotinylated this compound to allow for binding to the SF3b complex.

-

As a negative control, pre-incubate a separate aliquot of the lysate with an excess of non-biotinylated this compound before adding the biotinylated version to compete for binding.

-

Add streptavidin-conjugated magnetic beads to the lysates and incubate to capture the biotinylated probe and its binding partners.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-SF3B1 antibody to detect the presence of the SF3b complex. A band corresponding to SF3B1 in the sample with the biotinylated probe, which is reduced or absent in the competition control, confirms a specific interaction.

Visualizing the Pull-down Assay Workflow

Caption: Experimental workflow for a biotin-streptavidin pull-down assay.

Downstream Signaling Effects: Modulation of Mcl-1 Splicing

The inhibition of the SF3b complex by this compound has profound effects on downstream cellular processes, most notably by altering the alternative splicing of key genes involved in apoptosis. One of the well-characterized targets is the myeloid cell leukemia 1 (Mcl-1) pre-mRNA. Mcl-1 is a member of the Bcl-2 family of proteins and is a critical regulator of apoptosis.

The MCL1 gene can be spliced into two main isoforms: a long, anti-apoptotic isoform (Mcl-1L) and a short, pro-apoptotic isoform (Mcl-1S). In many cancers, the expression of Mcl-1L is upregulated, contributing to cell survival and resistance to chemotherapy.

This compound and other SF3b inhibitors have been shown to shift the splicing of MCL1 pre-mRNA, favoring the production of the pro-apoptotic Mcl-1S isoform.[9] This shift in the Mcl-1L/Mcl-1S ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately leading to the induction of apoptosis in cancer cells.

Visualizing the Mcl-1 Splicing Pathway

Caption: Impact of this compound on Mcl-1 alternative splicing.

Conclusion

This compound is a highly potent inhibitor of the SF3b complex, exhibiting its antitumor effects through the disruption of pre-mRNA splicing. Its interaction with the SF3B1 subunit stabilizes an inactive conformation of the complex, leading to a global alteration of splicing and, critically, a shift in the alternative splicing of the MCL1 gene towards a pro-apoptotic isoform. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the binding of this compound and other SF3b inhibitors, aiding in the development of novel cancer therapeutics that target the spliceosome.

References

- 1. usherbrooke.ca [usherbrooke.ca]

- 2. Meayamycin Inhibits pre-mRNA Splicing and Exhibits Picomolar Activity Against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological inhibition of the spliceosome subunit SF3b triggers exon junction complex-independent nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cryo-EM structure of the SF3b spliceosome complex bound to a splicing modulator reveals a pre-mRNA substrate competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Study of Splicing Modulators on Hsh155/SF3B1 through Chemical Synthesis and Yeast Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interchangeable SF3B1 inhibitors interfere with pre-mRNA splicing at multiple stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SF3B1 thermostability as an assay for splicing inhibitor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-Meayamycin B: A Spliceosome-Targeting Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Meayamycin B, a synthetic analog of the natural product FR901464, has emerged as a potent anticancer agent with a unique mechanism of action. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action as a spliceosome inhibitor, its effects on cancer cell proliferation, and the key signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting pre-mRNA splicing in oncology.

Introduction

The dysregulation of pre-mRNA splicing is increasingly recognized as a hallmark of cancer, leading to the production of aberrant protein isoforms that promote tumor growth, survival, and therapeutic resistance. The spliceosome, the cellular machinery responsible for splicing, has therefore become an attractive target for novel anticancer therapies. This compound is a potent small molecule that selectively inhibits the spliceosome, demonstrating significant antiproliferative activity across a range of cancer cell lines at picomolar concentrations.[1][2] This technical guide summarizes the current knowledge on the pharmacological properties of this compound, with a focus on its molecular target, downstream effects, and preclinical activity.

Mechanism of Action: Inhibition of the Spliceosome

This compound exerts its biological activity by directly targeting the Splicing Factor 3b (SF3b) subunit of the spliceosome.[1] The SF3b complex is a critical component of the U2 small nuclear ribonucleoprotein (snRNP), which is responsible for recognizing the branch point sequence within the intron during the early stages of spliceosome assembly. By binding to SF3b, this compound stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and the inhibition of mature mRNA formation.[3]

The primary downstream consequence of this spliceosome inhibition is the modulation of alternative splicing of key genes involved in cancer cell survival. A notable target is the Myeloid Cell Leukemia-1 (MCL-1) gene .[1] this compound treatment shifts the splicing of MCL-1 pre-mRNA from the anti-apoptotic long isoform (Mcl-1L) to the pro-apoptotic short isoform (Mcl-1S).[1] This alteration in the Mcl-1L/Mcl-1S ratio disrupts the balance of pro- and anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Quantitative Data

Antiproliferative Activity

This compound demonstrates potent antiproliferative activity against a diverse panel of human cancer cell lines, with 50% growth inhibitory (GI50) concentrations in the picomolar range.[4] The table below summarizes the reported GI50 values.

| Cell Line | Cancer Type | GI50 (pM) |

| MCF-7 | Breast (ER+) | 20 ± 8.9 |

| MDA-MB-231 | Breast (ER-) | 71 ± 55 |

| HCT-116 | Colon | 157 ± 33 |

| PC-3 | Prostate | 196 ± 42 |

| H1299 | Lung | 841 ± 120 |

| A549 | Lung | 980 ± 150 |

| DU-145 | Prostate | 1100 ± 200 |

| HeLa | Cervical | 1300 ± 300 |

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines. [4]

Stability Profile

The stability of this compound has been evaluated under various conditions. The compound is relatively stable in aqueous solutions and cell culture media, a significant improvement over its parent compound, FR901464.[4]

| Condition | Half-life (t1/2) |

| pH 5.0 Buffer (37°C) | ~72 hours |

| pH 6.0 Buffer (37°C) | ~180 hours |

| pH 7.0 Buffer (37°C) | ~78 hours |

| pH 7.4 Buffer (37°C) | 80 hours |

| RPMI + 10% FBS (37°C) | 37 hours |

Table 2: Stability of this compound. [4]

Experimental Protocols

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-